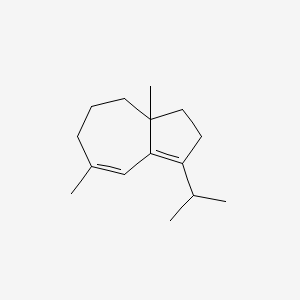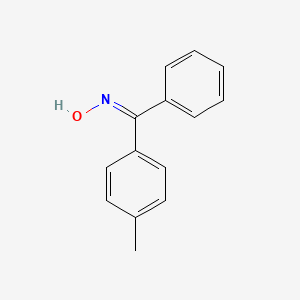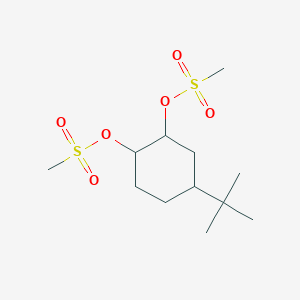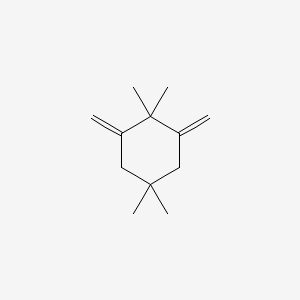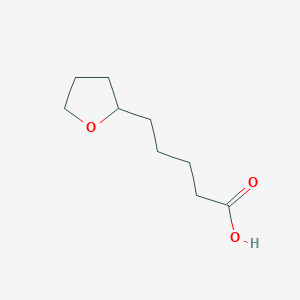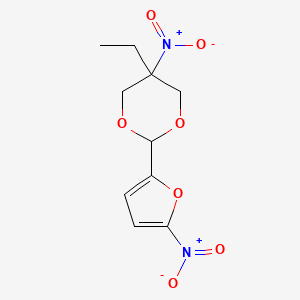
Bucloxic acid sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bucloxic acid sodium is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties. It is commonly used to alleviate pain and reduce fever. The compound is a sodium salt form of bucloxic acid, which enhances its solubility and bioavailability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bucloxic acid sodium can be synthesized through the reaction of bucloxic acid with sodium hydroxide. The process involves dissolving bucloxic acid in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to form the sodium salt. The reaction is typically carried out at room temperature with constant stirring until the reaction is complete .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, ensuring that the final product meets pharmaceutical standards. The reaction mixture is filtered to remove any impurities, and the resulting solution is evaporated to obtain this compound crystals .
Análisis De Reacciones Químicas
Types of Reactions
Bucloxic acid sodium undergoes several types of chemical reactions, including:
Neutralization Reactions: Reacts with acids to form bucloxic acid and the corresponding salt
Substitution Reactions: Can undergo nucleophilic substitution reactions due to the presence of reactive functional groups
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: Ethanol, water
Major Products Formed
Neutralization: Bucloxic acid and sodium chloride.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Bucloxic acid sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays
Medicine: Investigated for its potential therapeutic effects in treating inflammatory conditions and pain management
Industry: Utilized in the formulation of pharmaceutical products and as an additive in various industrial processes
Mecanismo De Acción
Bucloxic acid sodium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
Diclofenac Sodium: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen Sodium: Known for its long duration of action and effectiveness in treating pain and inflammation.
Ibuprofen Sodium: Widely used for its analgesic and antipyretic effects.
Uniqueness
Bucloxic acid sodium is unique in its specific molecular structure, which provides distinct pharmacokinetic properties such as solubility and bioavailability. Its effectiveness in reducing inflammation and pain, combined with its favorable safety profile, makes it a valuable compound in both research and clinical settings .
Propiedades
Número CAS |
32808-52-9 |
|---|---|
Fórmula molecular |
C16H18ClNaO3 |
Peso molecular |
316.75 g/mol |
Nombre IUPAC |
sodium;4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoate |
InChI |
InChI=1S/C16H19ClO3.Na/c17-14-10-12(15(18)8-9-16(19)20)6-7-13(14)11-4-2-1-3-5-11;/h6-7,10-11H,1-5,8-9H2,(H,19,20);/q;+1/p-1 |
Clave InChI |
OFRBVEGXSAGHEW-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)[O-])Cl.[Na+] |
Números CAS relacionados |
32808-51-8 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



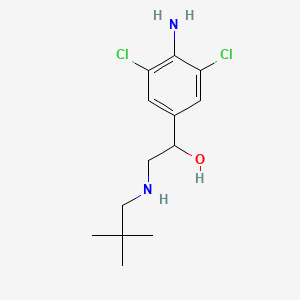
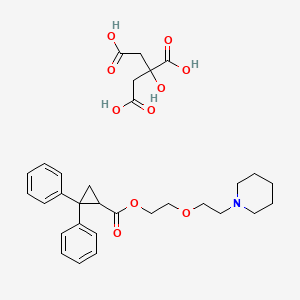
![1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14675140.png)
![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)
